molecular formula C31H40O7 B12740908 Acetic acid, 2,2'-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester CAS No. 123278-14-8

Acetic acid, 2,2'-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester

Katalognummer: B12740908
CAS-Nummer: 123278-14-8
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: KYHWFWRSEHOIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is a complex organic compound belonging to the class of fluorenes. Fluorenes are characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with acetic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is unique due to its specific ester groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

123278-14-8

Molekularformel

C31H40O7

Molekulargewicht

524.6 g/mol

IUPAC-Name

heptyl 2-[7-(2-heptoxy-2-oxoethoxy)-9-oxofluoren-2-yl]oxyacetate

InChI

InChI=1S/C31H40O7/c1-3-5-7-9-11-17-35-29(32)21-37-23-13-15-25-26-16-14-24(20-28(26)31(34)27(25)19-23)38-22-30(33)36-18-12-10-8-6-4-2/h13-16,19-20H,3-12,17-18,21-22H2,1-2H3

InChI-Schlüssel

KYHWFWRSEHOIAI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC(=O)COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.